molecular formula C29H34O10 B10843999 4alpha-(hydroxymethyl)-4alpha-demethylterritrem B

4alpha-(hydroxymethyl)-4alpha-demethylterritrem B

Cat. No.: B10843999
M. Wt: 542.6 g/mol
InChI Key: PXIKKOJKOBCLTQ-XPLNXOJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B is a complex organic compound that belongs to the class of sterols It is characterized by the presence of a hydroxymethyl group at the 4-alpha position and a demethylated territrem B structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B typically involves multi-step organic reactions. One common approach is the modification of zymosterol, where the 4-alpha hydrogen is replaced by a hydroxymethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the sterol backbone, potentially altering its biological activity.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s unique structure makes it a valuable tool in studying sterol metabolism and its role in cellular processes.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent, is ongoing.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4ALPHA-(HYDROXYMETHYL)-4ALPHA-DEMETHYLTERRITREM B involves its interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes involved in sterol metabolism, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its hydroxymethyl group and demethylated territrem B structure differentiate it from other sterols, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

(1S,2S,6S,7R,10R)-1,7-dihydroxy-6-(hydroxymethyl)-2,6,10-trimethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C29H34O10/c1-25(15-30)8-7-22(31)27(3)28(25,33)10-9-26(2)29(27,34)14-17-19(39-26)13-18(38-24(17)32)16-11-20(35-4)23(37-6)21(12-16)36-5/h7-8,11-13,30,33-34H,9-10,14-15H2,1-6H3/t25-,26+,27-,28+,29+/m0/s1

InChI Key

PXIKKOJKOBCLTQ-XPLNXOJDSA-N

Isomeric SMILES

C[C@@]12CC[C@]3([C@](C=CC(=O)[C@@]3([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O

Canonical SMILES

CC12CCC3(C(C=CC(=O)C3(C1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)(C)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.